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molecular formula C8H13NO2 B074871 3-Methyl-3-propylpyrrolidine-2,5-dione CAS No. 1497-19-4

3-Methyl-3-propylpyrrolidine-2,5-dione

Cat. No. B074871
M. Wt: 155.19 g/mol
InChI Key: VXXGMHKGORIRTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06906067B2

Procedure details

α-Methyl-α-propyl-succinimide (310 mg, 2 mmol) was dissolved in THF and to the solution was added 84 mg LiAlH4 (2.2 mmol) in three small portions. The reaction was proceeded at 0° C. for 5 min, then room temp for 2 h. Cold water was added to quench the reduction. The solution was filtered through celite. The filtrates were combined and evaporated under vacuum. The product (160 mg, Yield 63%) was ready for use.
Quantity
310 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
84 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH2:9][CH2:10][CH3:11])[CH2:7][C:6](=O)[NH:5][C:3]1=O.[H-].[H-].[H-].[H-].[Li+].[Al+3].O>C1COCC1>[CH3:1][C:2]1([CH2:9][CH2:10][CH3:11])[CH2:7][CH2:6][NH:5][CH2:3]1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
310 mg
Type
reactant
Smiles
CC1(C(=O)NC(C1)=O)CCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
84 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
room temp for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to quench the reduction
FILTRATION
Type
FILTRATION
Details
The solution was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CC1(CNCC1)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 160 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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